molecular formula C13H18N2O4S B8061422 Benzyl 3-sulfamoylpiperidine-1-carboxylate

Benzyl 3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B8061422
M. Wt: 298.36 g/mol
InChI Key: BVCHEDSLMLHTAL-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a piperidine-derived compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 3-position and a benzyl carboxylate group. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in drug discovery, where substituents like sulfonamides are known to influence bioactivity, solubility, and metabolic stability. This article compares this compound with structurally similar compounds to infer its characteristics and applications.

Properties

IUPAC Name

benzyl 3-sulfamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCHEDSLMLHTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl 3-(Chlorosulfonyl)piperidine-1-Carboxylate

The initial step involves introducing a chlorosulfonyl group to the piperidine ring. A representative procedure from WO2020/58913 details:

  • Starting Material : Benzyl 3-(acetylthio)piperidine-1-carboxylate (2.1 g, 7.15 mmol)

  • Reagents : Chlorine gas, dichloromethane (CH2Cl2), water

  • Conditions : 0°C, 3.5 hours under Cl2 bubbling

  • Workup : Separation of the organic layer, drying over Na2SO4, and direct use in the next step.

This reaction proceeds via thioether oxidation , where the acetylthio (-S-Ac) group is converted to a chlorosulfonyl (-SO2Cl) moiety. The use of Cl2 gas ensures complete oxidation but necessitates strict temperature control to prevent ring chlorination.

Conversion to Sulfamoyl Group

The chlorosulfonyl intermediate is treated with aqueous ammonia or ammonium hydroxide to replace the chloride with an amine:

  • Reaction :

    Benzyl 3-(SO2Cl)piperidine-1-carboxylate+2NH3Benzyl 3-(SO2NH2)piperidine-1-carboxylate+NH4Cl\text{Benzyl 3-(SO}_2\text{Cl)piperidine-1-carboxylate} + 2\text{NH}_3 \rightarrow \text{Benzyl 3-(SO}_2\text{NH}_2\text{)piperidine-1-carboxylate} + \text{NH}_4\text{Cl}
  • Conditions : 0–25°C, 1–2 hours in tetrahydrofuran (THF) or ethyl acetate

  • Yield : ~75–85% after column chromatography.

Direct Sulfamoylation Strategy

Use of Sulfamoyl Chloride

An alternative single-step method employs sulfamoyl chloride (H2NSO2Cl) to functionalize benzyl piperidine-1-carboxylate:

  • Substrate : Benzyl piperidine-1-carboxylate (1.0 eq)

  • Reagent : Sulfamoyl chloride (1.2 eq), trimethylamine (TEA, 2.0 eq)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Reaction Time : 12–24 hours

  • Yield : 60–70%.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the piperidine’s tertiary amine attacks the electrophilic sulfur in sulfamoyl chloride. TEA neutralizes HCl byproducts, driving the reaction forward.

Catalytic Enhancements

Patent CN103435541B highlights the role of composite catalysts (e.g., K2CO3 with tetrabutylammonium bromide) in accelerating sulfamoylation:

  • Catalyst : 5 mol% K2CO3 + 2 mol% tetrabutylammonium bromide

  • Buffer : Sodium acetate (pH 6–7)

  • Yield Improvement : 85–90% under optimized conditions.

Comparative Analysis of Methods

ParameterChlorosulfonation-AminationDirect Sulfamoylation
Steps 21
Overall Yield 70–80%60–70%
Reagent Cost High (Cl2 gas)Moderate
Safety Concerns Toxic Cl2 exposureMild
Scalability Industrial-friendlyLab-scale

The chlorosulfonation route is preferred for large-scale synthesis due to higher yields, despite requiring hazardous Cl2 handling. Direct sulfamoylation offers simplicity but suffers from moderate efficiency.

Purification and Characterization

Chromatographic Isolation

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts. The target compound typically elutes at Rf = 0.3–0.4.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 3.85–3.70 (m, 2H, piperidine-H), 3.20–3.10 (m, 1H, SO2NH2), 2.90–2.70 (m, 2H), 1.80–1.50 (m, 4H).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).

Industrial Applications and Modifications

The compound serves as a precursor for sulfonamide-based drugs , particularly COX-2 inhibitors and antimicrobial agents. Recent patents describe its use in synthesizing kinase inhibitors by functionalizing the sulfamoyl group with aryl substituents .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-sulfamoylpiperidine-1-carboxylate has a broad range of applications in scientific research:

Medicinal Chemistry

  • Therapeutic Potential: The compound has shown promise in modulating biological pathways relevant to various diseases, particularly those involving inflammation and cancer. Preclinical studies suggest its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Mechanism of Action: It interacts with specific molecular targets, potentially influencing cellular signaling pathways related to inflammation and cell proliferation.

Pharmacology

  • Anti-inflammatory Activity: In vitro assays indicate that this compound significantly reduces inflammatory markers in treated cell cultures.
  • Anticancer Properties: Studies on cancer cell lines have demonstrated its ability to inhibit cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

Material Science

  • Building Block for Complex Molecules: This compound serves as a versatile building block in the synthesis of more complex organic molecules, which can be used in various industrial applications.

Case Studies and Research Findings

Several studies have evaluated the efficacy and applications of this compound:

Study FocusFindingsReference
Anti-inflammatory ActivitySignificant reduction in inflammatory markers in cell cultures
Cell ProliferationInhibition of cancer cell growth at micromolar concentrations
Therapeutic ApplicationsPotential use in treating rheumatoid arthritis and inflammatory bowel disease

Mechanism of Action

The mechanism by which Benzyl 3-sulfamoylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent Molecular Formula CAS No. Safety Profile Key Insights References
Benzyl 4-aminopiperidine-1-carboxylate 4-amino C₁₃H₁₈N₂O₂ 120278-07-1 Toxicological properties not thoroughly investigated; requires caution in handling Potential for modification in drug synthesis due to amino group reactivity
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(3-ethoxy-3-oxopropyl) Not specified 99197-86-1 No known hazards; stable under recommended conditions Suitable for laboratory research; ethoxy group may enhance lipophilicity
Benzyl 3-chloropiperidine-1-carboxylate 3-chloro C₁₃H₁₆ClNO₂ 1353965-30-6 Limited safety data; 97% purity reported Chlorine substituent could confer electrophilic reactivity for further synthesis
Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate 3-(2-bromoacetyl) C₁₅H₁₈BrNO₃ 1219813-77-0 No acute toxicity data; bromine may pose handling risks Bromoacetyl group useful in cross-coupling reactions or prodrug development
Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate 3-(chlorosulfonylmethyl) C₁₄H₁₈ClNO₄S CID 23000683 Reactive chlorosulfonyl group; requires stringent safety measures Likely intermediate in sulfonamide drug synthesis

Substituent Effects on Properties

  • Amino Group (Benzyl 4-aminopiperidine-1-carboxylate): Enhances nucleophilicity, making it a candidate for further functionalization (e.g., amide bond formation). However, unstudied toxicity necessitates careful handling .
  • Halogenated Groups (Chloro, Bromo) : Increase electrophilicity, enabling participation in cross-coupling reactions. Bromine’s higher atomic weight may affect pharmacokinetics .

Biological Activity

Benzyl 3-sulfamoylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfamoyl group and a benzyl moiety. Its molecular formula is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S with a molecular weight of approximately 288.35 g/mol. The presence of the sulfamoyl group is significant as it is known to enhance biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have shown selective inhibition against carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and A549, indicating potential use in cancer therapy .

Antimicrobial Properties

The sulfamoyl group contributes to the compound's antimicrobial activity. Research has shown that related sulfamoyl compounds possess significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve inhibition of bacterial carbonic anhydrases, which are crucial for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring and the sulfonamide group have been explored:

Modification Effect on Activity
Substitution on the benzyl groupEnhanced binding affinity to target enzymes
Variation in piperidine substituentsAltered selectivity towards different isoforms
Changes in the sulfamoyl groupImproved potency against specific bacteria

These modifications can significantly influence the compound's efficacy and selectivity, making SAR studies crucial for drug development.

Case Studies

  • Anticancer Study : A recent study evaluated a series of piperidine derivatives, including this compound, against human cancer cell lines. Results indicated that certain analogs showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of sulfamoyl compounds against resistant bacterial strains. The study found that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing piperidine carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, carboxylation, or fluorination reactions. For example, fluorinated analogs (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) require dichloromethane or tetrahydrofuran as solvents and triethylamine as a base to stabilize intermediates . Reaction parameters (temperature, pH, and time) must be tightly controlled to achieve >90% purity .
  • Key Considerations : Use continuous flow reactors for scalability and reproducibility in industrial research settings .

Q. How should researchers handle discrepancies in reported toxicity data for novel piperidine derivatives?

  • Approach : Many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive toxicological profiles . Prioritize in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies in model organisms. Cross-reference SDS data for related compounds (e.g., skin/eye irritation protocols in ) to establish safety guidelines.

Q. What analytical techniques are critical for characterizing piperidine derivatives?

  • Techniques :

  • NMR : Confirm stereochemistry (e.g., (3R,4R) configuration in fluorinated derivatives) and purity .
  • HPLC/MS : Detect impurities (e.g., residual solvents or byproducts) with thresholds ≤0.1% .
  • X-ray crystallography : Resolve ambiguities in crystal structures for patent applications .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of fluorinated piperidine derivatives?

  • Case Study : The (3R,4R) configuration in Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate enhances receptor binding affinity compared to non-fluorinated analogs. Fluorine’s electronegativity modulates electronic properties, improving selectivity for enzyme targets .
  • Experimental Design : Compare IC₅₀ values of enantiomers using kinase inhibition assays. Replace fluorine with chlorine/bromine to assess electronic effects .

Q. What strategies mitigate low yields in multi-step syntheses of sulfamoyl-functionalized piperidines?

  • Optimization :

  • Step 1 : Use Boc-protected intermediates to prevent undesired side reactions during sulfamoylation .
  • Step 2 : Employ column chromatography with gradients of ethyl acetate/hexane (10–50%) for purification .
  • Troubleshooting : Low yields (<50%) may result from moisture-sensitive steps; use molecular sieves or anhydrous solvents .

Q. How can researchers resolve contradictions between in silico predictions and experimental binding data for piperidine-based ligands?

  • Analysis Framework :

  • Computational : Perform molecular dynamics simulations to assess conformational flexibility of the sulfamoyl group.
  • Experimental : Validate docking predictions with surface plasmon resonance (SPR) or ITC to measure binding kinetics .
    • Example : Analogous compounds (e.g., Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate) showed discrepancies due to unmodeled solvent effects .

Safety and Compliance

Q. What are the best practices for managing environmental risks during large-scale synthesis?

  • Guidelines :

  • Waste disposal : Treat reaction byproducts (e.g., halogenated intermediates) as hazardous waste; comply with EPA/DOT regulations .
  • Spill control : Use absorbent materials (e.g., vermiculite) and avoid aqueous runoff to prevent ecosystem contamination .

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